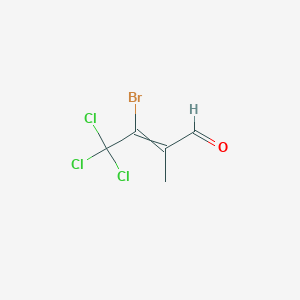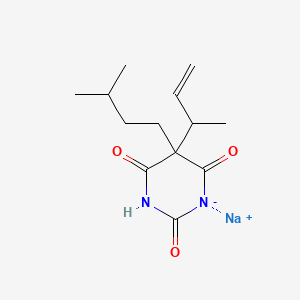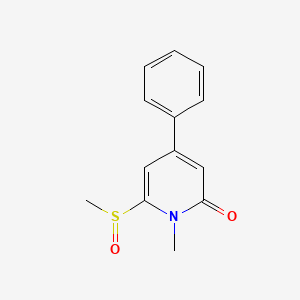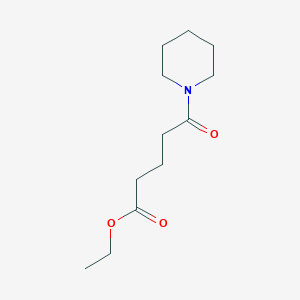
3-Bromo-4,4,4-trichloro-2-methylbut-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4,4,4-trichloro-2-methylbut-2-enal: is an organic compound characterized by the presence of bromine, chlorine, and a double bond in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,4,4-trichloro-2-methylbut-2-enal typically involves the halogenation of precursor compounds. One common method is the bromination of 4,4,4-trichloro-2-methylbut-2-enal using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as carbon tetrachloride or chloroform under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where the precursor compounds are subjected to bromination and chlorination reactions in reactors designed for high efficiency and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to ensure maximum production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-4,4,4-trichloro-2-methylbut-2-enal undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of less halogenated or dehalogenated products.
Common Reagents and Conditions:
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution: Products include various substituted alkenes and alcohols.
Oxidation: Major products are carboxylic acids and aldehydes.
Reduction: Reduced products include alkanes and partially dehalogenated compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-Bromo-4,4,4-trichloro-2-methylbut-2-enal is used as a reagent in organic synthesis, particularly in the formation of complex molecules through halogenation and substitution reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical intermediate or as a lead compound in drug discovery.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 3-Bromo-4,4,4-trichloro-2-methylbut-2-enal involves its interaction with molecular targets through its reactive halogen atoms. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The compound’s double bond also allows for addition reactions, further contributing to its reactivity.
Comparaison Avec Des Composés Similaires
4,4,4-Trichloro-2-methylbut-2-enal: Lacks the bromine atom but shares similar structural features.
3-Bromo-2-methylbut-2-enal: Contains bromine but fewer chlorine atoms.
3-Bromo-4-methylbenzonitrile: Similar in having a bromine atom but differs in the presence of a nitrile group.
Propriétés
Numéro CAS |
68143-12-4 |
|---|---|
Formule moléculaire |
C5H4BrCl3O |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
3-bromo-4,4,4-trichloro-2-methylbut-2-enal |
InChI |
InChI=1S/C5H4BrCl3O/c1-3(2-10)4(6)5(7,8)9/h2H,1H3 |
Clé InChI |
FPFDLGKYZNSHQI-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C(Cl)(Cl)Cl)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Chloro-5-(2-chlorophenyl)-3H-pyrido[3,2-e][1,4]diazepine](/img/structure/B14478188.png)


![2,2-Dimethylspiro[2.4]hept-4-ene-1-carboxylic acid](/img/structure/B14478199.png)
![1-[(1,2-Benzoxazol-3-yl)oxy]-3-(tert-butylamino)propan-2-ol](/img/structure/B14478202.png)






![1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl chloride](/img/structure/B14478260.png)
